![molecular formula C21H19N3O3S3 B2724310 N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260919-39-8](/img/structure/B2724310.png)
N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S3 and its molecular weight is 457.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
A study by Hafez and El-Gazzar (2017) delves into the synthesis of new thieno[3,2-d]pyrimidine derivatives and their evaluation for antitumor activities. They developed a series of compounds demonstrating potent anticancer effects comparable to doxorubicin on various human cancer cell lines, including breast, cervical, and colonic carcinoma cells. This research underscores the potential of thieno[3,2-d]pyrimidine derivatives in cancer therapy (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial Activities
Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, highlighting their antimicrobial activities. Although the compound differs structurally, the study provides insight into how structural variations can influence biological activities, offering a path for developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Crystal Structure Analysis
Subasri et al. (2016) and another study in 2017 by the same group offer detailed crystal structure analysis of compounds with a similar sulfanylacetamide moiety. These studies provide essential insights into the molecular conformation and potential interactions of such compounds, which are crucial for understanding their biological activities (S. Subasri et al., 2016).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
Research by Gangjee et al. (2008) focuses on the synthesis of thieno[2,3-d]pyrimidine antifolates as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds, by targeting key enzymes in nucleotide biosynthesis, represent a promising approach for developing new anticancer and antimicrobial therapies (A. Gangjee et al., 2008).
Glutaminase Inhibitors
Shukla et al. (2012) investigated BPTES analogs, including sulfanylacetamide derivatives, as potent and selective inhibitors of kidney-type glutaminase. This study highlights the therapeutic potential of these compounds in cancer treatment by targeting glutaminase, an enzyme involved in tumor growth and survival (K. Shukla et al., 2012).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S3/c1-27-15-6-4-14(5-7-15)22-18(25)13-30-21-23-17-9-12-29-19(17)20(26)24(21)10-8-16-3-2-11-28-16/h2-7,9,11-12H,8,10,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIVAIAFKWLXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

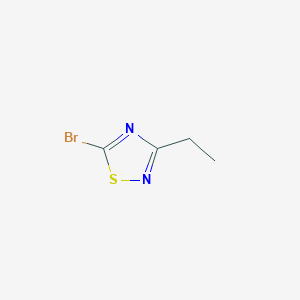
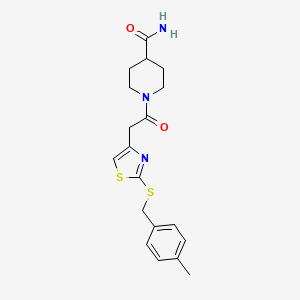
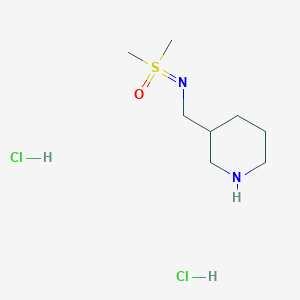
![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2724231.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2724234.png)

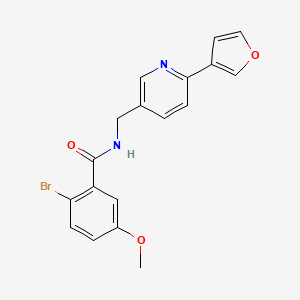


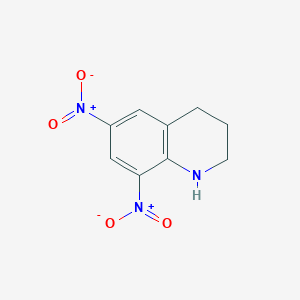
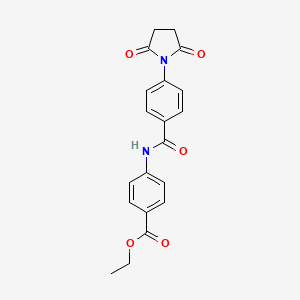
![tert-butyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxypropyl]carbamate](/img/structure/B2724246.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone](/img/structure/B2724248.png)
![2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2724249.png)